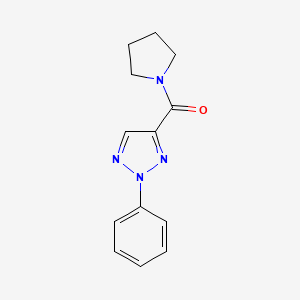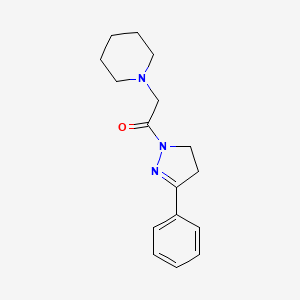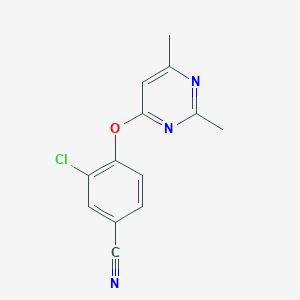
N,N-diethyl-5-methyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-5-methyl-1H-indole-2-carboxamide, also known as etizolam, is a synthetic drug that belongs to the thienodiazepine class of drugs. It has been widely used as a research chemical due to its unique pharmacological properties. In
Wirkmechanismus
Etizolam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor, which opens chloride ion channels, leading to hyperpolarization and inhibition of neuronal activity. This results in the anxiolytic, sedative, hypnotic, and anticonvulsant effects of N,N-diethyl-5-methyl-1H-indole-2-carboxamide.
Biochemical and Physiological Effects
Etizolam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to its anxiolytic and antidepressant effects. It has also been shown to decrease the levels of cortisol, a hormone involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
Etizolam has a number of advantages for use in lab experiments. It has a low risk of dependence and addiction compared to other benzodiazepines, making it a safer option for researchers. It also has a shorter half-life than other benzodiazepines, allowing for more precise dosing and easier monitoring of its effects.
However, N,N-diethyl-5-methyl-1H-indole-2-carboxamide also has some limitations for use in lab experiments. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. It also has a high potential for abuse if not used properly.
Zukünftige Richtungen
There are a number of future directions for research on N,N-diethyl-5-methyl-1H-indole-2-carboxamide. One area of interest is its potential as a treatment for anxiety and depression. It has been shown to have anxiolytic and antidepressant effects, and further research could explore its potential as a therapeutic agent.
Another area of interest is its potential as a treatment for epilepsy. It has been shown to have anticonvulsant effects, and further research could explore its potential as a treatment for epilepsy.
Finally, there is potential for research on the long-term effects of N,N-diethyl-5-methyl-1H-indole-2-carboxamide use. While it has a low risk of dependence and addiction compared to other benzodiazepines, its long-term effects are not well understood, and further research could explore this area.
Synthesemethoden
Etizolam can be synthesized through a variety of methods, including the reduction of benzophenone with lithium aluminum hydride, the reaction of 2-ethylamino-5-nitrobenzophenone with hydrazine, and the reaction of 2-ethylamino-5-nitrobenzophenone with thiosemicarbazide. The most common method of synthesis involves the reaction of 2-ethylamino-5-nitrobenzophenone with ethanolamine.
Wissenschaftliche Forschungsanwendungen
Etizolam has been used extensively in scientific research due to its unique pharmacological properties. It has been shown to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects. It has also been shown to have a low risk of dependence and addiction compared to other benzodiazepines.
Eigenschaften
IUPAC Name |
N,N-diethyl-5-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-16(5-2)14(17)13-9-11-8-10(3)6-7-12(11)15-13/h6-9,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJQPRMKCKUIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-methyl-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)



![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)







